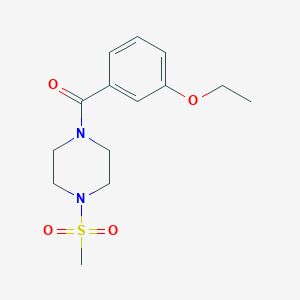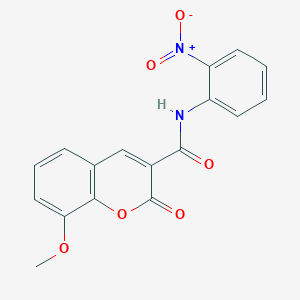![molecular formula C21H27N3O5S B4180380 N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4180380.png)
N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide, also known as compound X, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. The compound was first synthesized in the early 2000s and has since been studied for its mechanism of action and potential physiological effects.
Mécanisme D'action
Compound X acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that plays a role in regulating mood, appetite, and sleep. By blocking the activity of the 5-HT1A receptor, N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide X may modulate the release of serotonin in the brain, which may have implications for the treatment of mood disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide X have been studied in animal models. Studies have shown that N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide X can reduce anxiety-like behavior in mice, suggesting that it may have anxiolytic effects. Additionally, N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide X has been shown to increase the activity of certain brain regions, which may have implications for the treatment of depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide X in lab experiments include its high purity and specificity for the 5-HT1A receptor. However, the limitations of using N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide X include its high cost and limited availability.
Orientations Futures
There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide X. One direction is to study its potential applications in the treatment of mood disorders, such as depression and anxiety. Another direction is to investigate its potential as a tool for studying the role of the 5-HT1A receptor in the brain. Additionally, further research is needed to optimize the synthesis process of N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide X to increase its yield and reduce its cost.
Applications De Recherche Scientifique
Compound X has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide has been shown to modulate the activity of certain receptors in the brain, which may have implications for the treatment of neurological disorders such as depression and anxiety.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-15-5-7-18(13-16(15)2)30(26,27)24-11-9-23(10-12-24)21(25)22-19-8-6-17(28-3)14-20(19)29-4/h5-8,13-14H,9-12H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBJGSXAKDAUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-2-furamide](/img/structure/B4180303.png)
![2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4180307.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4180317.png)
![diethyl 5-[(tetrahydro-2-furanylcarbonyl)amino]isophthalate](/img/structure/B4180338.png)
![3-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4180343.png)
![N-(tert-butyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4180359.png)
![3,5-dimethyl-N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-4-isoxazolecarboxamide](/img/structure/B4180369.png)


![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4180397.png)
![N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4180405.png)
![4-({[(5-methyl-3-thienyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B4180406.png)